
D-Leucine, 4-fluoro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Leucine, 4-fluoro-, ethyl ester: is a fluorinated derivative of the amino acid leucine. It is a synthetic compound with the chemical formula C8H16FNO2 and a molecular weight of 177.22 g/mol . This compound is of interest due to its unique properties imparted by the fluorine atom, which can influence its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine, 4-fluoro-, ethyl ester typically involves the fluorination of leucine followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor to introduce the fluorine atom at the desired position . The reaction is carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely .
化学反応の分析
Types of Reactions: D-Leucine, 4-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
D-Leucine, 4-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which D-Leucine, 4-fluoro-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The pathways involved may include alterations in metabolic processes or signal transduction .
類似化合物との比較
- L-Leucine, 4-fluoro-, ethyl ester
- 4-Fluoroleucine ethyl ester
- Ethyl 2-amino-4-fluoro-4-methylpentanoate
Comparison: Compared to its analogs, D-Leucine, 4-fluoro-, ethyl ester may exhibit unique properties due to the specific configuration of the fluorine atom.
特性
分子式 |
C8H16FNO2 |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m1/s1 |
InChIキー |
MJEBOMLXSMSDDI-ZCFIWIBFSA-N |
異性体SMILES |
CCOC(=O)[C@@H](CC(C)(C)F)N |
正規SMILES |
CCOC(=O)C(CC(C)(C)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


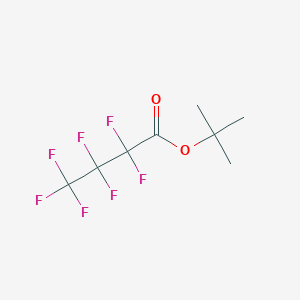
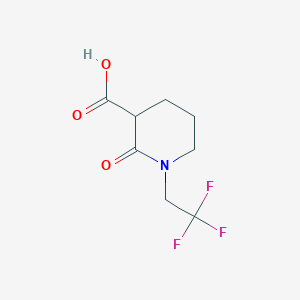
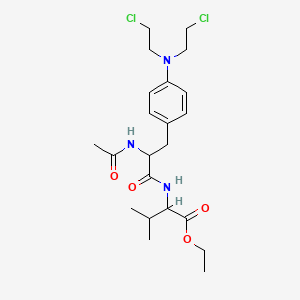
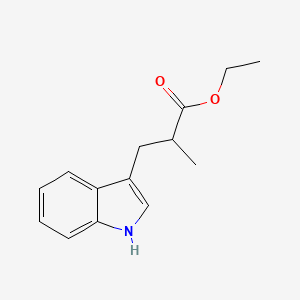
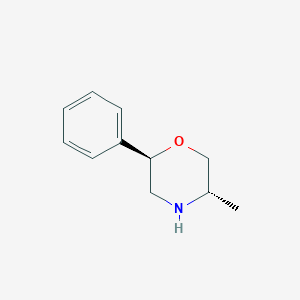
![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)


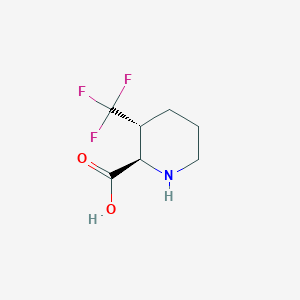
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
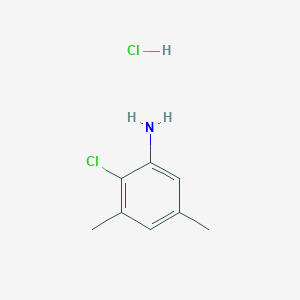
![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)

